2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(4-(diethylamino)benzylidene)acetohydrazide
CAS No.:
Cat. No.: VC16141344
Molecular Formula: C24H32ClN5O
Molecular Weight: 442.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32ClN5O |
|---|---|
| Molecular Weight | 442.0 g/mol |
| IUPAC Name | 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
| Standard InChI | InChI=1S/C24H32ClN5O/c1-3-30(4-2)22-11-9-20(10-12-22)17-26-27-24(31)19-29-15-13-28(14-16-29)18-21-7-5-6-8-23(21)25/h5-12,17H,3-4,13-16,18-19H2,1-2H3,(H,27,31)/b26-17+ |
| Standard InChI Key | YRVAOIUUBIANOC-YZSQISJMSA-N |
| Isomeric SMILES | CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Introduction
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(4-(diethylamino)benzylidene)acetohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This molecule features a complex structure with functional groups that may exhibit biological activity, including antimicrobial, anticancer, and other pharmacological effects. Below is a detailed breakdown of the compound, including its structure, properties, and potential applications.
Synthesis
The synthesis of this compound typically involves:
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Formation of the hydrazone moiety: Reacting an appropriate hydrazide derivative with a diethylaminobenzaldehyde under mild conditions.
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Introduction of the piperazine group: Functionalization with 2-chlorobenzyl chloride to form the substituted piperazine unit.
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Coupling reactions: Final assembly through condensation reactions to connect the acetamide and hydrazone units.
Potential Applications
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Drug Development:
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The compound’s structural motifs make it a candidate for antimicrobial or anticancer drug development.
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Its ability to form hydrogen bonds and π-stacking interactions suggests strong binding affinity for biological targets.
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Molecular Probes:
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The hydrazone linkage could be exploited for fluorescence-based detection systems in biochemical assays.
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Pharmacokinetics Studies:
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With appropriate modifications, derivatives could be tested for metabolic stability and bioavailability.
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Limitations and Future Directions
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Toxicological Profile:
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Comprehensive toxicity studies are required to evaluate its safety profile.
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Optimization of Activity:
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Structural modifications such as halogenation or alkylation could enhance potency and selectivity.
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Experimental Validation:
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Further in vitro and in vivo studies are necessary to confirm its biological activity and therapeutic potential.
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